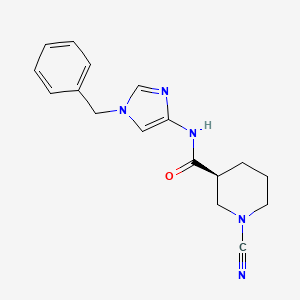
Thyroid hormone receptor beta agonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thyroid hormone receptor beta agonist-1 is a synthetic compound designed to selectively activate the thyroid hormone receptor beta. This receptor plays a crucial role in regulating metabolism, growth, and development. The compound has garnered significant interest due to its potential therapeutic applications in treating metabolic disorders, such as hyperlipidemia and non-alcoholic fatty liver disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thyroid hormone receptor beta agonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach involves the use of halogenated aromatic compounds, which undergo nucleophilic substitution reactions to introduce functional groups essential for receptor binding .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving rigorous control of reaction conditions such as temperature, pressure, and solvent choice. The final product is purified using techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Thyroid hormone receptor beta agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, impacting the compound’s binding affinity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of the compound
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which may exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Thyroid hormone receptor beta agonist-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on activity.
Biology: Investigated for its role in regulating metabolic pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting thyroid hormone receptors .
Wirkmechanismus
The compound exerts its effects by selectively binding to the thyroid hormone receptor beta, which is a nuclear receptorThis interaction modulates the transcription of target genes involved in metabolism, growth, and development .
Vergleich Mit ähnlichen Verbindungen
Sobetirome (GC-1): A selective thyroid hormone receptor beta agonist with a different structural framework.
Eprotirome (KB2115): Another selective agonist known for its lipid-lowering effects.
Resmetirom (MGL-3196): A promising compound currently under clinical trials for treating metabolic disorders
Uniqueness: Thyroid hormone receptor beta agonist-1 is unique due to its high selectivity for the thyroid hormone receptor beta over other receptor isoforms. This selectivity minimizes off-target effects and enhances its therapeutic potential .
Eigenschaften
Molekularformel |
C35H45O9P |
|---|---|
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
tert-butyl 2-[[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phosphoryl]oxyacetate |
InChI |
InChI=1S/C35H45O9P/c1-24-16-29(17-25(2)30(24)20-27-14-15-31(36)28(19-27)18-26-12-10-9-11-13-26)40-23-45(39,41-21-32(37)43-34(3,4)5)42-22-33(38)44-35(6,7)8/h9-17,19,36H,18,20-23H2,1-8H3 |
InChI-Schlüssel |
DZVJIOXWYKSGQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(OCC(=O)OC(C)(C)C)OCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



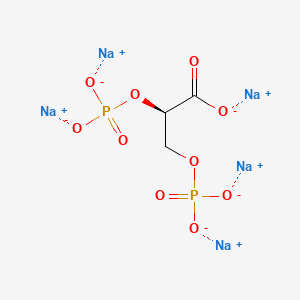
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)

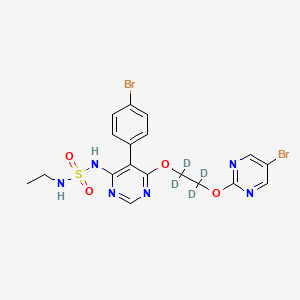
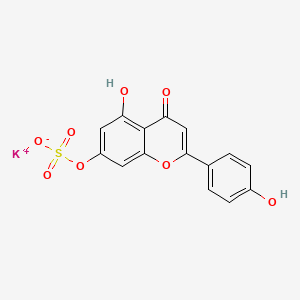


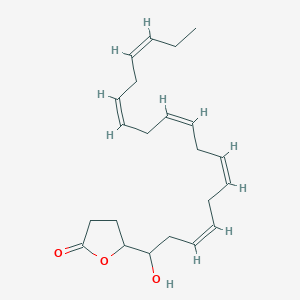


![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)

